{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide
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Overview
Description
{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with 5-trifluoromethyl-2-aminopyridine to form an intermediate. This intermediate is then reacted with 2-bromoethyltrimethylammonium iodide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
{2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium iodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-[(4-Chlorobenzoyl)-(5-trifluoromethylpyridin-2-yl)amino]-ethyl)-trimethyl-ammonium Iodide
- {2-[Ethoxycarbonyl-(5-trifluoromethyl-pyridin-2-yl)-amino]-ethyl}-trimethyl-ammonium Iodide
Uniqueness
This compound is unique due to its specific structural features, such as the ethoxycarbonyl group and the trifluoromethylpyridinyl moiety.
Properties
IUPAC Name |
2-[ethoxycarbonyl-[5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-trimethylazanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N3O2.HI/c1-5-22-13(21)19(8-9-20(2,3)4)12-7-6-11(10-18-12)14(15,16)17;/h6-7,10H,5,8-9H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECOIOYMJOKDCK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC[N+](C)(C)C)C1=NC=C(C=C1)C(F)(F)F.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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